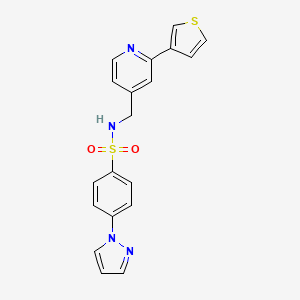
4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions as represented by the molecular formula C3H4N2 . It is a weak base, with pKb 11.5 (pKa of the conjugated acid 2.49 at 25°C) . Pyrazoles are reported to possess a wide range of biological activities in literature such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .
Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . This structure can be modified in various ways to create a wide range of compounds with different properties and activities.
Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, depending on the specific structure and functional groups present. These reactions can include things like substitution, addition, and complexation reactions .
Physical And Chemical Properties Analysis
Pyrazole is a weak base, with a pKb of 11.5 and a pKa of the conjugated acid of 2.49 at 25°C . The physical and chemical properties of specific pyrazole compounds can vary widely depending on their structure and functional groups.
Applications De Recherche Scientifique
Antitumor Activity
One significant area of application for derivatives of the compound is in antitumor activity. Research has shown that certain derivatives exhibit potent antitumor properties. For example, a study synthesized novel derivatives to evaluate their antitumor activity, finding some compounds more effective than reference drugs such as doxorubicin, indicating potential in cancer treatment Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, Aly, 2009.
Antimicrobial Evaluation
Another area of application is in antimicrobial evaluation. Derivatives have been prepared and shown good antibacterial and antifungal activity. A study by El-Sayed, Fadda, and El-Saadaney (2020) synthesized compounds that demonstrated significant antimicrobial properties, highlighting the potential of these derivatives in treating microbial infections El-Sayed, Fadda, El-Saadaney, 2020.
Enzyme Inhibition
The compound and its derivatives have also been explored for their enzyme inhibition capabilities. For instance, a study investigated the synthesis of derivatives as selective inhibitors for human carbonic anhydrase IX or XII, identifying compounds with high potency and selectivity. These findings suggest potential applications in developing new anticancer drug candidates Gul, Yamali, Sakagami, Angeli, Leitāns, Kazaks, Tārs, Ozmen Ozgun, Supuran, 2018.
Conformational Studies
Conformational studies of derivatives have also been conducted to understand their structural differences and implications for biological activity. Borges et al. (2014) reported significant conformation differences in molecules used in antileishmania studies, providing insights into how structural variations can influence biological efficacy Borges, Pinheiro, Faria, Bernardino, Wardell, Wardell, 2014.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-pyrazol-1-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-27(25,18-4-2-17(3-5-18)23-10-1-8-21-23)22-13-15-6-9-20-19(12-15)16-7-11-26-14-16/h1-12,14,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMSQACGASXXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2631632.png)
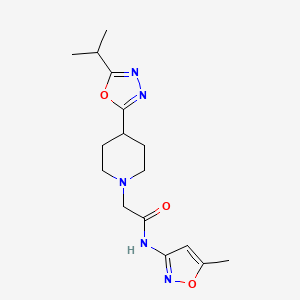


![tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2631637.png)
![3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2631640.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2631641.png)
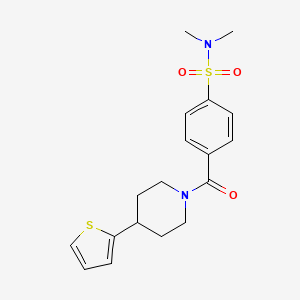
![6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid](/img/structure/B2631643.png)
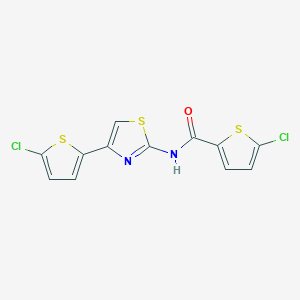
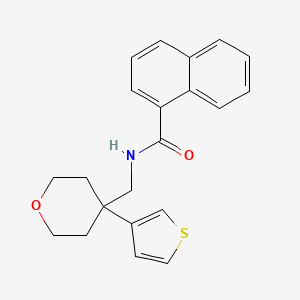
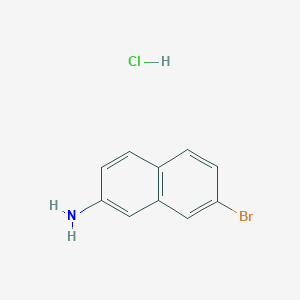
![(2As,8aR)-1,2,2a,8a-tetrahydrocyclobuta[b]chromen-8-one](/img/structure/B2631654.png)
